molecular formula C12H18N2O B1646644 3-[(3-piperidinylmethoxy)methyl]Pyridine

3-[(3-piperidinylmethoxy)methyl]Pyridine

Número de catálogo: B1646644
Peso molecular: 206.28 g/mol
Clave InChI: JFSBIGCFZPHHAU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(3-Piperidinylmethoxy)methyl]pyridine is a heterocyclic compound featuring a pyridine core substituted with a piperidinylmethoxy group. This structural motif is critical for its role as a potent, non-covalent inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme overexpressed in cancers such as leukemia and neuroblastoma . The compound exhibits Ki values as low as 29 nM against LSD1, with >160-fold selectivity over monoamine oxidases (MAO-A/B), making it a promising therapeutic candidate .

Key structural features include:

  • Pyridine ring: Serves as a scaffold for hydrophobic and electrostatic interactions with FAD and Tyr761 in LSD1 .
  • Piperidinylmethoxy group: The protonated piperidine nitrogen forms hydrogen bonds with Asp555 in LSD1, enhancing binding affinity and selectivity .

Propiedades

IUPAC Name

3-(piperidin-3-ylmethoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-11(7-13-5-1)9-15-10-12-4-2-6-14-8-12/h1,3,5,7,12,14H,2,4,6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSBIGCFZPHHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural and Functional Analogues

The table below summarizes key differences between 3-[(3-piperidinylmethoxy)methyl]pyridine and related compounds:

Compound Name Core Structure Key Substituents Target Ki/IC50 (nM) Selectivity (vs. MAO-A/B) Reference
3-[(3-Piperidinylmethoxy)methyl]Pyridine Pyridine Piperidinylmethoxy LSD1 29 >160-fold
Compound 1 (Cyclopropylamine derivative) Cyclopropylamine None LSD1 15,700 <10-fold
ABT-089 Pyridine Pyrrolidinylmethoxy α4β2 nAChR 16,000* N/A
3-(Pyridin-3-yl)propionyl derivatives Pyridine Propionyl-pyrrolidine N/A N/A N/A
Compound 43 (-NH- linker) Pyridine Piperidinylmethylamine (-NH-) LSD1 1,200 Reduced

Notes:

  • Compound 1 : Lacks the piperidinylmethoxy group, resulting in 250-fold lower LSD1 inhibitory activity (IC50 = 15.7 µM vs. 62 nM for compound 2) and poor selectivity .
  • ABT-089: Shares a pyridine-pyrrolidinylmethoxy scaffold but targets neuronal nicotinic receptors (α4β2 nAChR) instead of LSD1, illustrating how minor substituent changes (pyrrolidine vs. piperidine) alter target specificity .
  • Compound 43 : Replacing the -O- linker with -NH- reduces LSD1 inhibition (Ki = 1.2 µM vs. 29 nM for optimized derivatives), highlighting the critical role of the methoxy group .

Structure-Activity Relationship (SAR) Insights

  • Piperidine vs. Pyrrolidine : The six-membered piperidine ring in 3-[(3-piperidinylmethoxy)methyl]pyridine provides optimal spatial arrangement for Asp555 binding, whereas pyrrolidine (five-membered) in ABT-089 disrupts this interaction .
  • Linker Modifications : The -O- linkage in the methoxy group is essential; replacing it with -NH- (compound 43) or removing it (compound 1) drastically reduces potency .
  • Substituent Optimization: Adding hydrophobic groups (e.g., 4-cyanophenyl) to the pyridine core enhances binding to LSD1's hydrophobic pockets, as seen in compound 17 (Ki = 0.8 nM) .

Selectivity and Mechanism

  • Selectivity Over MAOs : The piperidinylmethoxy group minimizes off-target effects on MAO-A/B, unlike cyclopropylamine-based inhibitors (e.g., compound 1), which show cross-reactivity .
  • Competitive Inhibition : Enzyme kinetics confirm that 3-[(3-piperidinylmethoxy)methyl]pyridine derivatives compete with the dimethylated H3K4 peptide substrate for LSD1 binding .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.